4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride
Overview
Description
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride is an organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride typically involves the acylation of 3,5-dimethylpyrrole. One common method includes the reaction of 3,5-dimethylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acetylated product. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Amides and Esters: Formed from substitution reactions.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is the basis for its biological activities and applications in drug development.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3,5-Dimethyl-4-phenyl-1H-pyrrole-2-carboxylate: Another pyrrole derivative with different substituents.
Uniqueness
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride is unique due to its carbonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in the synthesis of complex organic molecules and in drug development .
Properties
IUPAC Name |
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-4-7(6(3)12)5(2)11-8(4)9(10)13/h11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOKTJPGEBJUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664837 | |
Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213767-39-6 | |
Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213767-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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